molecular formula C52H68N12O12 B607633 GHRP-6 Acetate CAS No. 145177-42-0

GHRP-6 Acetate

Cat. No.: B607633
CAS No.: 145177-42-0
M. Wt: 1053.2 g/mol
InChI Key: XGWOPQAMQAZCJE-SLBOMMQWSA-N
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Description

GHRP-6 Acetate (Growth Hormone-Releasing Peptide-6) is a synthetic hexapeptide (His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂) derived from met-enkephalin, designed to stimulate growth hormone (GH) secretion via the ghrelin receptor (GHSR1a) . It acts as a growth hormone secretagogue (GHS) by binding competitively to the orthosteric site of the receptor, sharing structural and functional overlap with endogenous ghrelin . Key properties include:

  • Mechanism: Binds GHSR1a, triggering intracellular calcium mobilization and GH release via PKCσ-mediated CREB phosphorylation .
  • Effects: Stimulates GH secretion, increases appetite (via ghrelin pathway), enhances lean muscle mass, and exhibits cytoprotective (cardio-, neuro-, and hepatoprotective) properties .
  • Pharmacokinetics: Detection window in serum is ~2 hours post-administration, shorter than in urine (6 hours) .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of GHRP-6

The core preparation method for GHRP-6 involves FMOC-based SPPS, a standardized approach for generating peptides with unnatural D-amino acids. The peptide sequence His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂ is assembled on a resin, with strategic coupling of protected amino acids .

Resin Selection and Initial Loading

The synthesis begins with a rink amide resin, which provides the C-terminal amide group upon cleavage. The first amino acid, lysine (pre-modified as FMOC-Lys(Boc)-OH), is loaded onto the resin using a coupling reagent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in the presence of N,N-diisopropylethylamine (DIPEA). The Boc (tert-butyloxycarbonyl) group protects the lysine side chain during subsequent reactions .

Sequential Amino Acid Coupling

The peptide chain is elongated from C- to N-terminus using the following steps:

  • FMOC Deprotection : The FMOC group is removed with 20% piperidine in dimethylformamide (DMF).

  • Activation and Coupling : Each subsequent FMOC-protected amino acid (D-Phe, Trp, Ala, D-Trp, His) is activated with HBTU/DIPEA and coupled to the resin-bound chain.

  • Washing : Residual reagents are removed using DMF and dichloromethane (DCM).

D-amino acids (D-Trp and D-Phe) are incorporated at positions 2 and 5 to enhance metabolic stability and receptor binding affinity .

Cleavage and Side-Chain Deprotection

After full sequence assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:water:triisopropylsilane, 95:2.5:2.5 v/v). This step simultaneously removes side-chain protecting groups (e.g., Boc from lysine). The crude peptide is precipitated in cold diethyl ether and lyophilized .

Purification and Acetate Salt Formation

Reverse-Phase HPLC Purification

The crude peptide is purified via reverse-phase HPLC using a C18 column and a gradient of water-acetonitrile (0.1% TFA). Typical conditions include:

ParameterSpecification
ColumnVydac Everest C18 (250 × 4.6 mm)
Gradient10–75% acetonitrile over 45 min
Flow Rate1 mL/min
DetectionUV at 220 nm
Purity≥98% (confirmed by analytical HPLC)

Fractions containing GHRP-6 are pooled and lyophilized to yield the TFA salt form.

Acetate Salt Conversion

To produce GHRP-6 acetate, ion exchange is performed by dissolving the TFA salt in acetic acid (0.1–1.0 M) and lyophilizing. Alternatively, the peptide is purified using an acetate buffer (pH 4.5–5.5) during HPLC, directly yielding the acetate form. The final product is characterized by:

PropertyValue
Molecular formulaC₄₆H₅₆N₁₂O₆·C₂H₄O₂
Molecular weight1053.17 g/mol
AppearanceWhite crystalline solid
Purity≥98% (HPLC)
Storage-20°C, desiccated

Commercial suppliers, such as Cayman Chemical, validate these parameters via LC/MS and MALDI-TOF .

Analytical Characterization

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight:

Observed: m/z=1053.17(M+H)⁺\text{Observed: } m/z = 1053.17 \quad \text{(M+H)⁺} \quad \text{}

Purity and Stability

Analytical HPLC with UV detection at 220 nm ensures the absence of deletion sequences or side products. Accelerated stability studies indicate that this compound remains stable for ≥24 months at -20°C, with degradation products (e.g., oxidized tryptophan) accounting for <2% under recommended storage conditions .

Comparative Analysis of Synthesis Protocols

While SPPS is the dominant method, variations exist in resin types, coupling reagents, and purification buffers. For example:

  • Resin Choice : Wang resin vs. rink amide resin (the latter simplifies C-terminal amidation).

  • Coupling Reagents : HBTU vs. O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), with HATU offering higher coupling efficiency for sterically hindered D-amino acids .

  • Salt Form : TFA vs. acetate (the latter reduces potential cytotoxicity in biological assays) .

Challenges and Optimization Strategies

Side Reactions

  • Tryptophan Oxidation : Minimized by performing reactions under inert gas (N₂) and using antioxidants (e.g., 0.1% thioglycolic acid) in cleavage cocktails.

  • Incomplete Coupling : Addressed by double coupling steps for D-amino acids (e.g., D-Trp and D-Phe) .

Scalability

Industrial-scale production employs continuous-flow SPPS systems, reducing solvent use by 40% and synthesis time by 30% compared to batch methods .

Chemical Reactions Analysis

Acylation Reactions with Polymer Matrices

GHRP-6 undergoes acylation when formulated with poly(lactide-co-glycolide) (PLGA), a biodegradable polymer used in sustained-release drug delivery systems. Key findings include:

ParameterObservationSource
Reaction Mechanism Nucleophilic attack by PLGA carboxylate groups on GHRP-6 lysine ε-amino groups
Characterization Methods RP-HPLC and MALDI-TOF MS confirmed acylated impurities (e.g., +72 Da mass shift)
Impact of PLGA MW Higher MW PLGA (e.g., 50 kDa) produced more acylated GHRP-6 due to slower polymer degradation
Biological Activity Acylated GHRP-6 showed 80% reduced GH-releasing activity in rat models

This reaction highlights formulation challenges, as acylation compromises therapeutic efficacy.

Key Synthetic Reactions:

  • Lactam Bridge Formation : α- and β-amino γ-lactams (Agl/Bgl) were introduced at positions 3 (Ala) and 5 (D-Phe) using cyclic sulfamidates and microwave-assisted annulation .
  • Receptor Binding Modulation :
    • Substitution at Ala³ with (R)-Agl increased selectivity for CD36 over GHS-R1a (IC₅₀: 1.2 μM vs. 3.4 μM) .
    • Substitution at D-Phe⁵ with (S)-Bgl improved GHS-R1a affinity (IC₅₀: 0.8 μM) .

Example Analogs and Binding Affinities:

Position ModifiedAnalog StructureGHS-R1a IC₅₀ (μM)CD36 IC₅₀ (μM)
Ala³Hw-(R)-Agl-WfK-NH₂3.41.2
D-Phe⁵HWAW-(S)-Bgl-K-NH₂0.85.6

These modifications demonstrate how conformational constraints alter receptor interaction profiles .

Degradation and Stability

GHRP-6 Acetate exhibits sensitivity to hydrolytic degradation and temperature :

  • Lyophilized Form : Stable for 36 months at -20°C .
  • Solution Stability : Degrades within 3 months at -20°C, with potency loss linked to peptide bond hydrolysis .
  • Critical Factors :
    • pH < 5 accelerates deamidation at lysine residues.
    • Exposure to UV light induces Trp oxidation .

Receptor Binding Kinetics

While primarily pharmacological, GHRP-6’s interaction with GHS-R1a involves non-covalent binding :

  • Kd for Ghrelin Receptor : 260 nM .
  • Calcium Mobilization : EC₅₀ = 4.5 nM in GHS-R1a-expressing cells .
  • Allosteric Effects : Acts as a negative modulator of ghrelin signaling at high concentrations .

Synergistic Reactions with Endogenous Factors

  • Insulin Coadministration : Enhances GH release by 40% in vivo, likely via cross-talk between insulin and GHS-R1a pathways .
  • Carbohydrate Intake : Reduces GH response by 60% due to insulin-mediated suppression .

Scientific Research Applications

    Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.

    Biology: Investigated for its effects on growth hormone release and potential therapeutic applications.

    Medicine: Explored for its anabolic properties and potential in treating growth-related disorders.

    Industry: Used in research and development of growth hormone-related drugs.

  • Mechanism of Action

    • GHRP-6 binds to the ghrelin receptor (GHSR) on pituitary cells.
    • Activation of GHSR leads to increased intracellular calcium and subsequent growth hormone release.
    • Molecular targets include GHSR and downstream signaling pathways.
  • Comparison with Similar Compounds

    GHRP-2

    • Structural Similarity : Shares a hexapeptide backbone but lacks the appetite-stimulating effects of GHRP-6 .
    • Pharmacokinetics : Longer serum detection window (8 hours vs. GHRP-6’s 2 hours) despite similar urinary elimination .
    • Applications : Preferred in clinical settings where appetite modulation is undesirable.

    Hexarelin

    • Structure : Synthetic hexapeptide with structural similarity to GHRP-6 but lacks ghrelin-mediated appetite stimulation .
    • Mechanism : Binds GHSR1a but induces stronger intracellular Ca²⁺ influx compared to GHRP-6 .
    Parameter GHRP-6 Hexarelin
    Appetite Stimulation High (via ghrelin) Negligible
    Cortisol Elevation Yes No
    Detection Window 2 hours (serum) Not reported

    Ipamorelin

    • Structure : Derived from GHRP-1, lacking the central Ala-Trp sequence .
    • Efficacy : Matches GHRP-6’s GH-releasing potency without affecting ACTH, cortisol, or other pituitary hormones .
    • Advantage : Superior safety profile due to selective GH stimulation.

    MK-677 (Ibutamoren)

    • Structure: Non-peptide, orally active GHS.
    • Potency : Comparable to GHRP-6 in GH release but with prolonged half-life (24 hours) .
    • Clinical Use : Investigated for age-related muscle wasting and osteoporosis.

    Echinacoside

    • Source: Plant-derived phenylethanol glycoside from Cistanche tubulosa.
    • Binding : Weak interaction with GHSR1a compared to GHRP-6, suggesting lower efficacy .
    • Potential: Natural alternative for mild GH stimulation.

    Key Research Findings

    Pharmacodynamic Differences

    • GHRP-6 vs. GHRP-2 : GHRP-6’s shorter serum detection window (2 hours vs. 8 hours) implies faster clearance .
    • Dose-Specific Effects : In gilthead sea bream, GHRP-6 at 100 µg/kg improved aerobic metabolism, while 500 µg/kg elevated plasma GH without metabolic benefits .

    Receptor Binding and Selectivity

    • GHRP-6’s Lys⁶ residue forms a critical salt bridge with D99².⁶⁰ on GHSR1a, a feature absent in Hexarelin and Ipamorelin .
    • Non-peptide agonists (e.g., MK-677) bind competitively but lack the intramolecular stabilization seen in GHRP-6 .

    Data Tables

    Table 1: Hormonal Selectivity of GHRP-6 and Analogs

    Compound GH Release Appetite Stimulation Cortisol Elevation ACTH Elevation
    GHRP-6 Yes Yes Yes Yes
    GHRP-2 Yes No Yes Yes
    Hexarelin Yes No No No
    Ipamorelin Yes No No No
    MK-677 Yes Yes No No

    Table 2: Pharmacokinetic Profiles

    Compound Serum Detection Window Urine Detection Window Oral Bioavailability
    GHRP-6 2 hours 6 hours Low (IV/IN routes)
    GHRP-2 8 hours 6 hours Low
    MK-677 24 hours 48 hours High

    Biological Activity

    GHRP-6 acetate (Growth Hormone-Releasing Peptide-6) is a synthetic peptide that stimulates the secretion of growth hormone (GH) from the pituitary gland. Its biological activity has been extensively studied, revealing various mechanisms and effects on different physiological systems. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

    GHRP-6 primarily acts through the activation of specific receptors in the hypothalamus and pituitary gland, leading to increased GH release. The mechanism involves:

    • Activation of the Ghrelin Receptor : GHRP-6 binds to the growth hormone secretagogue receptor (GHS-R), mimicking the action of ghrelin, which is a natural GH secretagogue.
    • Calcium Mobilization : Studies have shown that GHRP-6 stimulates intracellular calcium mobilization and inositol phosphate production, activating protein kinase C (PKC) pathways that enhance GH secretion .
    • Independence from GHRH : Unlike growth hormone-releasing hormone (GHRH), GHRP-6 can stimulate GH secretion independently, allowing for synergistic effects when used in combination with GHRH .

    Pharmacokinetics

    The pharmacokinetic profile of GHRP-6 indicates a short half-life, necessitating frequent administration. Key findings include:

    • Half-Life : The distribution half-life is approximately 7.6 minutes, while elimination half-life averages around 2.5 hours .
    • Bioavailability : GHRP-6 exhibits poor oral bioavailability; studies indicate that its enteral activity is significantly lower than parenteral administration, with only about 0.7% potency observed when administered orally in rats .

    Biological Effects

    The biological effects of GHRP-6 extend beyond GH release, impacting several physiological processes:

    1. Cardiovascular Effects

    • GHRP-6 demonstrates cardioprotective properties in models of heart failure. In studies involving doxorubicin-induced cardiomyopathy, GHRP-6 administration improved left ventricular ejection fraction and reduced myocardial damage .
    • It has been shown to enhance cardiac function without increasing heart rate, suggesting a positive inotropic effect .

    2. Cytoprotective Effects

    • Research indicates that GHRP-6 may exert cytoprotective effects across multiple organ systems during ischemia-reperfusion injury. It reduces oxidative stress and preserves cellular integrity in organs such as the liver and kidneys .

    3. Growth Promotion

    • Clinical studies have demonstrated that GHRP-6 effectively identifies growth hormone deficiency in adults, showing comparable efficacy to traditional testing methods like the insulin tolerance test (ITT) .

    Case Studies

    Several case studies have highlighted the therapeutic potential of GHRP-6:

    • Heart Failure Models : In a rat model of heart failure induced by doxorubicin, concurrent administration of GHRP-6 significantly improved survival rates and cardiac function compared to control groups .
    • Diagnostic Applications : In a clinical trial involving 49 patients with suspected pituitary disease, GHRP-6 was able to accurately diagnose GH deficiency when compared to ITT results .

    Data Table: Summary of Key Findings on GHRP-6 Activity

    Study ReferenceSubjectKey Findings
    Somatotrophinoma cellsDose-dependent stimulation of PI turnover and GH secretion
    Rats/Dogs/MonkeysEnteral activity observed; primates showed highest sensitivity
    Doxorubicin-treated ratsImproved cardiac function and reduced morbidity
    Adults with suspected GH deficiencyEffective diagnosis comparable to ITT

    Q & A

    Basic Research Questions

    Q. What is the structural and molecular basis of GHRP-6 Acetate, and how does it influence its biological activity?

    this compound is a synthetic hexapeptide with the sequence His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 and a molecular formula of C₄₆H₅₆N₁₂O₆ (molecular weight: 873.01 g/mol) . The acetate modification enhances solubility and stability, critical for in vitro and in vivo applications. Its D-amino acid residues (D-Trp, D-Phe) resist enzymatic degradation, prolonging its half-life in biological systems. Researchers should prioritize purity (>95%) and storage conditions (2–8°C, desiccated) to maintain structural integrity during experiments .

    Q. How does this compound stimulate growth hormone (GH) secretion, and what experimental models validate this mechanism?

    GHRP-6 binds to the ghrelin receptor (GHS-R1a), activating the hypothalamic-pituitary axis to release GH. Key studies include:

    • Dose-response experiments : In human trials, co-administration with GHRH (growth hormone-releasing hormone) synergistically increased GH levels by 2–3× compared to either agent alone .
    • Hypothalamic-pituitary disconnection models : Subjects with disrupted hypothalamic-pituitary connections showed reduced GH response to GHRP-6, confirming its dual action on both the pituitary and hypothalamus . Researchers should use receptor antagonists like [D-Lys³]-GHRP-6 (IC₅₀ = 0.9 μM) to isolate GHS-R1a-mediated effects .

    Advanced Research Questions

    Q. What methodological challenges arise when analyzing this compound and its metabolites in biological samples?

    GHRP-6 undergoes rapid metabolism (e.g., cleavage into fragments like GHRP-6(2-6)NH₂ and GHRP-6(2-5)OH). Advanced analytical approaches include:

    • Receptor-mediated purification : Using GHS-R1a receptor affinity chromatography to isolate bioactive metabolites from complex matrices (e.g., plasma, urine) .
    • LC-MS/MS protocols : Optimize ion-pairing reagents (e.g., trifluoroacetic acid) to enhance peptide ionization and detection limits . Contradictory data may arise from interspecies variability; for example, murine models show higher subcutaneous bioavailability than primates, necessitating species-specific validation .

    Q. How do conflicting findings on GHRP-6's role in inflammation and tissue repair inform experimental design?

    • Pro-inflammatory vs. anti-inflammatory effects : GHRP-6 suppresses TNF-α and IL-6 in acute lung injury models but exacerbates inflammation in chronic fibrosis .
    • Tissue regeneration : In gut epithelial cells, GHRP-6 enhances migration (3× control rate) without affecting proliferation, while combining it with EGF amplifies repair in multi-organ failure models . Researchers must contextualize dose, timing, and disease stage. For example, use 5–10 mg/kg in rodent acute injury models versus lower doses (<2 mg/kg) in chronic settings to avoid paradoxical effects .

    Q. What are the implications of GHRP-6's off-target interactions (e.g., melanocortin receptors) for functional studies?

    [D-Lys³]-GHRP-6, a GHS-R1a antagonist, weakly binds melanocortin receptors (Ki = 26–120 μM), potentially confounding results in neurobehavioral studies . Mitigation strategies include:

    • Competitive binding assays : Use selective melanocortin antagonists (e.g., SHU9119) to isolate GHS-R1a pathways .
    • Behavioral controls : In rodent models of depression, validate findings with genetic GHS-R1a knockouts to exclude melanocortin-mediated effects .

    Q. Recommendations for Future Research

    • Standardize metabolite profiling across species to resolve pharmacokinetic discrepancies .
    • Explore receptor crosstalk (e.g., GHS-R1a and dopamine receptors) in neuropsychiatric models using optogenetic tools .
    • Leverage multi-omics approaches (transcriptomics, peptidomics) to map GHRP-6's pleiotropic effects in tissue repair .

    Properties

    IUPAC Name

    acetic acid;(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C46H56N12O6.3C2H4O2/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47;3*1-2(3)4/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64);3*1H3,(H,3,4)/t27-,34-,37-,38+,39+,40-;;;/m0.../s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XGWOPQAMQAZCJE-SLBOMMQWSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C52H68N12O12
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    1053.2 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    145177-42-0
    Record name Growth hormone releasing hexapeptide acetate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145177420
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name SKF-110679 ACETATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USP2MY0E7I
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
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    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    GHRP-6 Acetate
    GHRP-6 Acetate
    GHRP-6 Acetate
    GHRP-6 Acetate

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